molecular formula C25H21FN6O2S2 B12150310 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150310
M. Wt: 520.6 g/mol
InChI Key: PEOKEUZNKCCIOH-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to by its full systematic name) features a hybrid heterocyclic scaffold. Its core structure comprises a 4H-pyrido[1,2-a]pyrimidin-4-one ring fused with a thiazolidinone moiety and substituted with a 4-fluorobenzyl group and an imidazole-containing alkylamino side chain. This design integrates multiple pharmacophoric elements:

  • 4-Fluorobenzyl substituent: Enhances lipophilicity and may influence target selectivity via aromatic interactions .

Properties

Molecular Formula

C25H21FN6O2S2

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21FN6O2S2/c26-18-7-5-17(6-8-18)15-32-24(34)20(36-25(32)35)14-19-22(28-9-3-11-30-13-10-27-16-30)29-21-4-1-2-12-31(21)23(19)33/h1-2,4-8,10,12-14,16,28H,3,9,11,15H2/b20-14-

InChI Key

PEOKEUZNKCCIOH-ZHZULCJRSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation

The 3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via cyclocondensation. Key steps include:

  • Reaction of 4-fluorobenzylamine with carbon disulfide in basic conditions to form a dithiocarbamate intermediate .

  • Cyclization with α-halo carbonyl compounds (e.g., chloroacetic acid derivatives) under thermal or catalytic conditions to yield the thiazolidinone core .

  • Oxidation and sulfur retention using agents like iodine or hydrogen peroxide to stabilize the 2-thioxo group .

Example Protocol :

  • Reactants : 4-Fluorobenzylamine (1.2 eq), carbon disulfide (1.5 eq), chloroacetyl chloride (1.0 eq).

  • Conditions : K₂CO₃ (2.0 eq), DMF, 80°C, 6 h.

  • Yield : 78% after recrystallization (ethanol/water).

Pyrido[1,2-a]Pyrimidin-4-One Core Synthesis

The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via tandem C–N bond formation and cyclization:

  • Ullmann-type coupling : 2-Aminopyridine derivatives react with β-keto esters or malonates under CuI catalysis to form the pyrimidinone ring .

  • Intramolecular amidation : Cyclization at elevated temperatures (130°C) in polar aprotic solvents like DMF completes the fused bicyclic system .

Optimized Conditions :

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMF
Temperature130°C
Reaction Time12–24 h
Yield65–92%

Knoevenagel Condensation for Exocyclic Double Bond Formation

The Z-configured exocyclic methylene group is introduced via Knoevenagel condensation between the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one intermediates:

  • Activation of the thiazolidinone C5 position using acetic anhydride or TiCl₄ .

  • Condensation with a formyl-substituted pyrido[1,2-a]pyrimidin-4-one in the presence of piperidine or ammonium acetate .

Critical Factors :

  • Stereoselectivity : The Z-isomer is favored due to steric hindrance from the 4-fluorobenzyl group .

  • Solvent Effects : Ethanol or toluene enhances reaction efficiency .

Coupling of the Imidazole-Containing Side Chain

The 3-(1H-imidazol-1-yl)propylamino group is introduced via nucleophilic substitution or reductive amination:

  • Alkylation of imidazole : 1H-Imidazole reacts with 1-bromo-3-chloropropane to form 3-(1H-imidazol-1-yl)propyl bromide .

  • Amination of the pyrido[1,2-a]pyrimidin-4-one : The bromide intermediate undergoes nucleophilic displacement with the C2-amino group of the core structure .

Representative Data :

StepReagents/ConditionsYield
Imidazole alkylationK₂CO₃, DMF, 60°C, 8 h85%
AminationEt₃N, DCM, rt, 12 h72%

Final Purification and Characterization

The crude product is purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) and recrystallized from ethanol. Key characterization data includes:

  • HRMS : m/z 534.6 [M+H]⁺ (calc. 534.6) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (q, J = 6.9 Hz, 1H, CH-CH₃) .

  • IR : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S) .

Comparative Analysis of Synthetic Routes

Recent advancements highlight improved methodologies:

Table 1. Efficiency of Catalytic Systems for Pyrido[1,2-a]Pyrimidin-4-One Synthesis

CatalystSolventTemp (°C)Yield (%)Reference
CuI/1,10-PhenDMF13092
Al³⁺-HeteropolyacidNeat10089
BiCl₃Solvent-free12085

Key Findings :

  • CuI Catalysis : Delivers high yields but requires stringent anhydrous conditions .

  • Heteropolyacid Salts : Offer recyclability and mild conditions, suitable for scalable synthesis .

  • Solvent-Free Methods : Reduce environmental impact but may limit substrate scope .

Challenges and Optimization Strategies

  • Stereochemical Control : Ensuring Z-configuration in the exocyclic double bond remains challenging. Use of bulky bases (e.g., DBU) improves selectivity .

  • Functional Group Compatibility : The 2-thioxo group is prone to oxidation; inert atmospheres (N₂/Ar) are critical during reactions .

  • Scale-Up Limitations : Gram-scale preparations achieve 60–70% yields, necessitating process intensification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole moiety can bind to metal ions, affecting metalloproteins. The pyridopyrimidine core may interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Structural Analogues in the 4H-Pyrido[1,2-a]Pyrimidin-4-One Family

Evidence from patents and synthetic studies highlights key structural variations among related compounds (Table 1):

Table 1. Key Structural Variations and Properties of Analogues
Compound ID/Reference Core Structure Substituents Biological Notes (if available)
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one Z-configured thiazolidinone, 4-fluorobenzyl, imidazole-propylamino N/A (assumed antimicrobial/kinase)
EU Patent (2023) Compound 1 4H-pyrido[1,2-a]pyrimidin-4-one 7-(1,4-diazepan-1-yl), 4-methoxyphenyl Antiparasitic (cf. Wagner, 1977 )
EU Patent (2023) Compound 4 4H-pyrido[1,2-a]pyrimidin-4-one 2-(3,4-dimethoxyphenyl), 7-[(3R)-3-methylpiperazinyl] Improved solubility vs. non-piperazine derivatives
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one 3-isobutyl-thiazolidinone, 4-methylbenzylamino Enhanced metabolic stability
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one 1-phenylethyl-thiazolidinone, 9-methyl, imidazole-propylamino Potential kinase inhibition
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one 3-sec-butyl-thiazolidinone, propylamino Reduced cytotoxicity in vitro

Key Observations :

  • Thiazolidinone Substitutions: The 4-fluorobenzyl group in the target compound may confer superior target affinity compared to isobutyl () or sec-butyl () analogues due to fluorine’s electronegativity and steric profile .
  • Amino Side Chains: The imidazole-propylamino group (target compound) contrasts with simpler alkylamino () or piperazine-based (EU Patent ) substituents. Imidazole’s aromaticity and basicity could enhance binding to heme-containing enzymes (e.g., cytochrome P450) or histidine-rich targets .
  • Pyrido Ring Modifications : Methyl or methoxy groups at position 7 or 9 (e.g., ) improve solubility but may reduce membrane permeability compared to the target compound’s unsubstituted pyrido core .

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features suggest promising biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Features

The compound consists of several key structural elements:

  • Thiazolidinone core : Associated with various biological activities.
  • Pyrido[1,2-a]pyrimidinone scaffold : Known for its role in drug development.
  • Fluorobenzyl group : Enhances lipophilicity and potential interaction with biological targets.

The molecular formula is C25H25FN4O3S2C_{25}H_{25}FN_4O_3S_2, with a molar mass of approximately 460.61 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus cereus0.011 mg/mL
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL

These findings suggest that the compound may share similar antimicrobial efficacy due to its structural characteristics .

The mechanism of action for this compound likely involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the thiazolidinone ring may facilitate binding to bacterial cell wall synthesis enzymes, while the pyrido[1,2-a]pyrimidine core could interact with nucleic acid synthesis pathways. Further studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of thiazolidinone derivatives, revealing that compounds with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
    • The compound's fluorinated analogs have been shown to enhance antibacterial potency due to increased hydrophobic interactions with bacterial membranes .
  • Antiviral Properties :
    • Preliminary research suggests potential antiviral activity against viral strains by inhibiting viral replication mechanisms through interference with nucleic acid synthesis .
    • The imidazole moiety may contribute to this activity by mimicking nucleotide structures necessary for viral replication.

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparison table is provided:

Compound NameStructural FeaturesBiological ActivityUniqueness
Compound AThiazolidinone coreAntimicrobialLacks fluorination
Compound BPyrimidine scaffoldAntiviralContains different alkyl groups
Compound CFluorinated analogAntifungalDifferent substitution pattern
Target Compound Thiazolidinone + PyridopyrimidineAntimicrobial & AntiviralUnique combination of functional groups

This comparison highlights how the unique combination of functional groups in 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one may confer distinct biological properties compared to its analogs .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolidinone ring followed by coupling with the pyrido-pyrimidinone moiety. Critical steps include:

  • Thiazolidinone ring formation : Reacting 4-fluorobenzylamine with carbon disulfide and chloroacetic acid under basic conditions (e.g., NaOH) to generate the thiazolidinone core .
  • Knoevenagel condensation : Introducing the Z-configuration methylidene group via reaction with malononitrile or substituted aldehydes under reflux in ethanol or DMF, requiring strict temperature control (60–80°C) .
  • Aminoalkylation : Coupling the imidazole-propylamine side chain using nucleophilic substitution or reductive amination, with solvents like acetonitrile or DMSO and catalysts such as triethylamine .
    Optimization strategies :
  • Solvent selection (e.g., DMSO for polar intermediates, acetonitrile for SN2 reactions) .
  • pH control during imine formation to prevent side reactions .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization .

Q. How is the compound characterized spectroscopically and crystallographically?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the thiazolidinone (C=S at ~170 ppm), pyrido-pyrimidinone (aromatic protons at 6.5–8.5 ppm), and imidazole-propylamine (N-H at ~2.5 ppm) .
    • IR : Confirm thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
  • Crystallography :
    • Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å, and R-factor < 0.05 .
    • Challenges: Address Z/E isomerism via torsional angle analysis and electron density maps .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodology :

  • Variation of substituents : Synthesize analogs with modified groups (e.g., replacing 4-fluorobenzyl with 4-methylbenzyl or furylmethyl) and compare activities .
  • Biological assays :
    • Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
    • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Example SAR Table :

Substituent (R)LogPMIC (μg/mL)IC₅₀ (μM)
4-Fluorobenzyl2.88.212.4
4-Methylbenzyl3.115.618.9
Furylmethyl2.34.59.7

Q. How to resolve contradictions in bioactivity data across different assays?

Case example : A compound shows high potency in enzyme inhibition assays (IC₅₀ = 1.2 μM) but low activity in cell-based assays (IC₅₀ > 50 μM). Resolution strategies :

  • Solubility testing : Measure logP and use co-solvents (e.g., DMSO ≤ 0.1%) to ensure bioavailability .
  • Metabolic stability : Conduct microsomal incubation (e.g., human liver microsomes) to assess rapid degradation .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. What computational strategies mitigate challenges in molecular docking due to the compound’s structural flexibility?

  • Conformational sampling : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to generate ensemble structures over 100 ns trajectories .
  • Docking protocols :
    • Flexible side chains : Allow rotation of imidazole-propylamine and thiazolidinone groups in AutoDock Vina .
    • Water-mediated interactions : Include explicit water molecules in Glide (Schrödinger) to model hydrogen bonding with target proteins (e.g., EGFR kinase) .
  • Validation : Compare docking scores with experimental IC₅₀ values using Spearman correlation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.